molecular formula C13H10F3NO3 B8376588 Benzenemethanol, 3-hydroxy-5-[[5-(trifluoromethyl)-2-pyridinyl]oxy]-

Benzenemethanol, 3-hydroxy-5-[[5-(trifluoromethyl)-2-pyridinyl]oxy]-

Cat. No. B8376588
M. Wt: 285.22 g/mol
InChI Key: WDXMIJVMJIDYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanol, 3-hydroxy-5-[[5-(trifluoromethyl)-2-pyridinyl]oxy]- is a useful research compound. Its molecular formula is C13H10F3NO3 and its molecular weight is 285.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanol, 3-hydroxy-5-[[5-(trifluoromethyl)-2-pyridinyl]oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanol, 3-hydroxy-5-[[5-(trifluoromethyl)-2-pyridinyl]oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzenemethanol, 3-hydroxy-5-[[5-(trifluoromethyl)-2-pyridinyl]oxy]-

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

IUPAC Name

3-(hydroxymethyl)-5-[5-(trifluoromethyl)pyridin-2-yl]oxyphenol

InChI

InChI=1S/C13H10F3NO3/c14-13(15,16)9-1-2-12(17-6-9)20-11-4-8(7-18)3-10(19)5-11/h1-6,18-19H,7H2

InChI Key

WDXMIJVMJIDYPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)OC2=CC(=CC(=C2)O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,5-Dihydroxybenzyl alcohol (5.0 g, 40 mmol), 2-chloro-5-trifluoromethyl-pyridine (7.13 g, 39.2 mmol) and potassium carbonate (6.16 g, 44.6 mmol) were suspended in dimethylformamide (100 mL) and heated to 100° C. After stirring for 16 h, the reaction was cooled to room temperature and partitioned between water (500 mL) and ethyl acetate. The organic layer was separated and the aqueous was extracted again with ethyl acetate. The combined organic layer was dried over sodium sulfate, filtered and concentrated. The residue was purified by silica gel chromatography (10-75%, EtOAc:heptane) to afford the title compound (2.32 g, 20% yield) as a thick oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.13 g
Type
reactant
Reaction Step Two
Quantity
6.16 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
20%

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